molecular formula C8H10FNOS B14796074 S-(((1R,2S)-1-(Cyanomethyl)-2-fluorocyclopropyl)methyl) ethanethioate

S-(((1R,2S)-1-(Cyanomethyl)-2-fluorocyclopropyl)methyl) ethanethioate

Cat. No.: B14796074
M. Wt: 187.24 g/mol
InChI Key: QSVAQHBBEDQVCZ-YUMQZZPRSA-N
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Description

S-(((1R,2S)-1-(Cyanomethyl)-2-fluorocyclopropyl)methyl) ethanethioate is a complex organic compound characterized by its unique structural features. This compound contains a cyclopropyl ring substituted with a cyanomethyl and a fluorine atom, along with an ethanethioate group. Its distinct structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(((1R,2S)-1-(Cyanomethyl)-2-fluorocyclopropyl)methyl) ethanethioate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropyl ring, introduction of the cyanomethyl and fluorine substituents, and finally, the attachment of the ethanethioate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

S-(((1R,2S)-1-(Cyanomethyl)-2-fluorocyclopropyl)methyl) ethanethioate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

S-(((1R,2S)-1-(Cyanomethyl)-2-fluorocyclopropyl)methyl) ethanethioate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of S-(((1R,2S)-1-(Cyanomethyl)-2-fluorocyclopropyl)methyl) ethanethioate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropyl derivatives with different substituents, such as:

  • S-(((1R,2S)-1-(Hydroxymethyl)-2-fluorocyclopropyl)methyl) ethanethioate
  • S-(((1R,2S)-1-(Cyanomethyl)-2-chlorocyclopropyl)methyl) ethanethioate

Uniqueness

The uniqueness of S-(((1R,2S)-1-(Cyanomethyl)-2-fluorocyclopropyl)methyl) ethanethioate lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C8H10FNOS

Molecular Weight

187.24 g/mol

IUPAC Name

S-[[(1R,2S)-1-(cyanomethyl)-2-fluorocyclopropyl]methyl] ethanethioate

InChI

InChI=1S/C8H10FNOS/c1-6(11)12-5-8(2-3-10)4-7(8)9/h7H,2,4-5H2,1H3/t7-,8-/m0/s1

InChI Key

QSVAQHBBEDQVCZ-YUMQZZPRSA-N

Isomeric SMILES

CC(=O)SC[C@@]1(C[C@@H]1F)CC#N

Canonical SMILES

CC(=O)SCC1(CC1F)CC#N

Origin of Product

United States

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